6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
The compound “6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is an organic compound. It has an empirical formula of C13H18BN3O2 and a molecular weight of 259.11 .
Molecular Structure Analysis
The compound consists of a carbonyl group, an alkyl group, and an aromatic ring. The molecular structure is complex, with multiple functional groups contributing to its unique properties.Chemical Reactions Analysis
The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group, which is a chemical compound from the group of heterocycles . This group is known for its universal applicability in medicinal chemistry .Physical and Chemical Properties Analysis
The compound has a molecular weight of 265.18 . It has a predicted boiling point of 356.9±42.0 °C and a predicted density of 1.08±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 4.33±0.12 .Scientific Research Applications
Molecular Structure and Properties
Synthesis and Crystallographic Studies : This compound is synthesized through multi-step reactions, with its structure confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and density functional theory (DFT) are employed for crystallographic and conformational analyses, verifying the consistency between molecular structures optimized by DFT and those determined by X-ray diffraction. This approach elucidates physicochemical properties and offers insight into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Characterization in Fluorescent Probes : This compound has been utilized in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes were synthesized through electrophilic substitution reactions and other methods, with structures characterized by NMR and IR techniques (Shen You-min, 2014).
Applications in Polymer Chemistry : The compound has been used in the synthesis of semiconducting polymers. For instance, it served as a precursor in the synthesis of high-performance semiconducting polymers, demonstrating its utility in the development of new materials (Kawashima et al., 2013).
Advanced Synthesis Techniques
Synthesis via Palladium-Catalyzed Borylation : This compound has been synthesized through Pd-catalyzed borylation methods. These processes involve the use of palladium chloride and other reagents, providing an effective approach for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, a related class of compounds (Takagi & Yamakawa, 2013).
Microwave-Assisted Synthesis : N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, which are related to the compound , have been synthesized using a microwave-assisted method. This innovative approach highlights the potential for advanced, efficient synthesis techniques in the development of similar compounds (Rheault, Donaldson, & Cheung, 2009).
Versatile Synthesis for Electron Donors : This compound and similar derivatives have been synthesized with various organic electron-donors derived from carbazole and phenothiazine. Such syntheses involve multistep reactions like alkylation and formylation, showcasing the compound's versatility as an intermediate in different synthetic approaches (Bifari & El-Shishtawy, 2021).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-6-7-11-9-13(17-12(11)8-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGVVLVJWDLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681930 | |
Record name | 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-45-7 | |
Record name | 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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